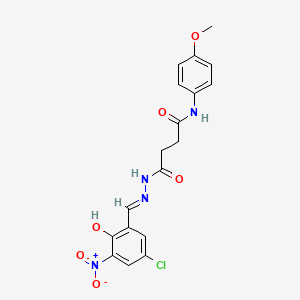

4-(2-{5-chloro-2-hydroxy-3-nitrobenzylidene}hydrazino)-N-(4-methoxyphenyl)-4-oxobutanamide

Description

This compound belongs to the class of hydrazone derivatives, characterized by a hydrazino group (-NH-N=CH-) conjugated to a benzylidene moiety. Its structure features a 5-chloro-2-hydroxy-3-nitro-substituted benzylidene group attached to a hydrazino linker, which is further connected to a 4-oxobutanamide backbone.

Properties

Molecular Formula |

C18H17ClN4O6 |

|---|---|

Molecular Weight |

420.8 g/mol |

IUPAC Name |

N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-N-(4-methoxyphenyl)butanediamide |

InChI |

InChI=1S/C18H17ClN4O6/c1-29-14-4-2-13(3-5-14)21-16(24)6-7-17(25)22-20-10-11-8-12(19)9-15(18(11)26)23(27)28/h2-5,8-10,26H,6-7H2,1H3,(H,21,24)(H,22,25)/b20-10+ |

InChI Key |

PLIXIHQSTKZFMW-KEBDBYFISA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE typically involves a multi-step process:

Formation of the Hydrazone Intermediate: The initial step involves the condensation of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

Coupling with 4-Methoxyphenylacetic Acid: The hydrazone intermediate is then coupled with 4-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{2-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and substituents of the target compound with similar molecules from the evidence:

Key Observations:

- Substituent Effects on Reactivity: The nitro (NO₂) and hydroxyl (OH) groups on the benzylidene ring in the target compound may enhance electrophilic reactivity compared to non-aromatic cyclohexylidene analogs .

- Spectral Characteristics: IR spectra of hydrazinecarbothioamide analogs show νC=O at 1663–1682 cm⁻¹ and νC=S at 1243–1258 cm⁻¹, suggesting the target compound’s hydrazino and carbonyl groups would exhibit similar absorptions. The absence of νS-H (~2500–2600 cm⁻¹) in triazole-thiones supports the thione tautomer dominance, a trend likely applicable to the target’s hydrazino moiety.

Biological Activity

The compound 4-(2-{5-chloro-2-hydroxy-3-nitrobenzylidene}hydrazino)-N-(4-methoxyphenyl)-4-oxobutanamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

- Molecular Formula : C16H17ClN4O4

- Molecular Weight : 366.78 g/mol

- IUPAC Name : 4-(2-{5-chloro-2-hydroxy-3-nitrobenzylidene}hydrazino)-N-(4-methoxyphenyl)-4-oxobutanamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydrazone moiety plays a crucial role in binding affinity and specificity, potentially leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer and inflammation.

- Antioxidant Activity : The presence of hydroxyl and nitro groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that hydrazone derivatives exhibit significant anticancer activity. A study highlighted the compound's effect on various cancer cell lines, demonstrating cytotoxicity with an IC50 value indicating potency against specific tumor types.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 10.5 | |

| HeLa (Cervical) | 8.3 | |

| A549 (Lung) | 12.0 |

Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly against human adenovirus (HAdV). Preliminary studies suggest that it inhibits viral replication processes, making it a candidate for further development as an antiviral agent.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce inflammation markers in cell cultures stimulated with pro-inflammatory cytokines. This suggests its potential therapeutic application in inflammatory diseases.

Case Study 1: Anticancer Activity

A recent study assessed the anticancer effects of the compound on breast cancer cells. The results demonstrated that treatment with the compound led to significant apoptosis and cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy against HAdV. The study found that the compound reduced viral load significantly in infected cell cultures, supporting its role as a potential antiviral drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.